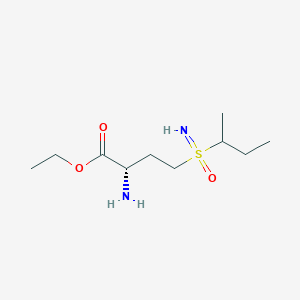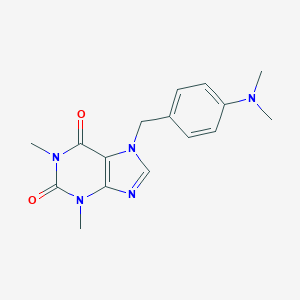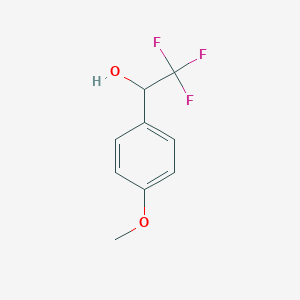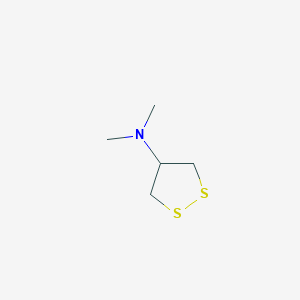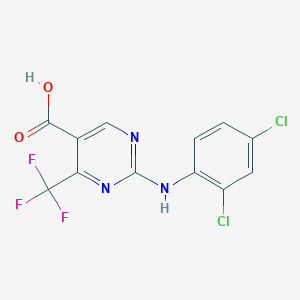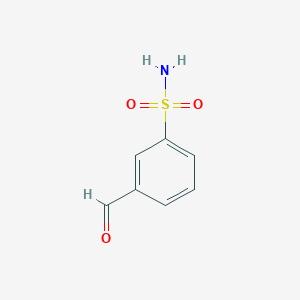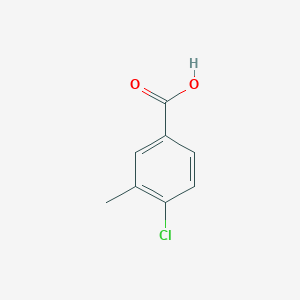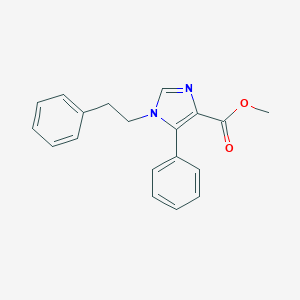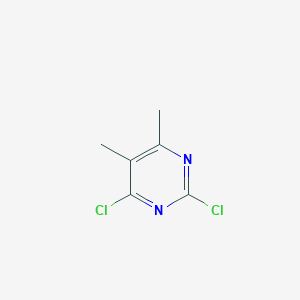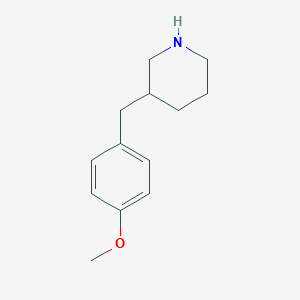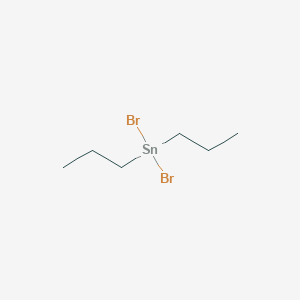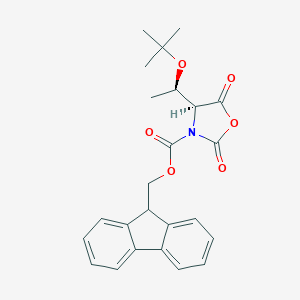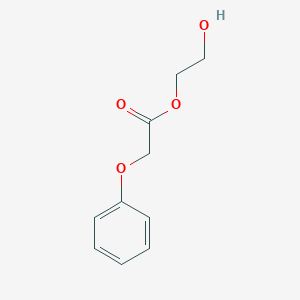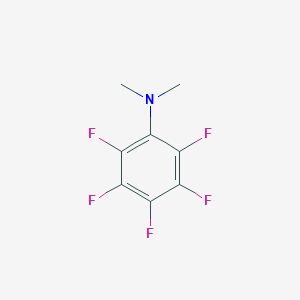
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-, commonly known as 'PFDMB', is a colorless liquid that is widely used in scientific research. PFDMB is a derivative of aniline, which is a highly reactive and toxic chemical compound. PFDMB has been extensively studied for its unique properties, including its ability to act as a fluorescent probe, its high solubility in organic solvents, and its stability in various environmental conditions.
Mécanisme D'action
The mechanism of action of PFDMB is not well understood. However, it is believed that PFDMB interacts with biological molecules through hydrophobic interactions and hydrogen bonding. PFDMB has been shown to bind to proteins and nucleic acids, which can alter their structure and function.
Effets Biochimiques Et Physiologiques
PFDMB has been shown to have minimal toxicity and does not have any known adverse effects on human health. However, it is important to handle PFDMB with caution, as it is a highly reactive and toxic chemical compound. PFDMB has been shown to have a low affinity for biological membranes, which limits its ability to penetrate cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
PFDMB has several advantages for lab experiments, including its high solubility in organic solvents, stability in various environmental conditions, and low toxicity. However, PFDMB has limitations, including its limited ability to penetrate cells and tissues, and its potential to interfere with biological processes.
Orientations Futures
There are several future directions for the research and development of PFDMB. One direction is to explore the potential of PFDMB as a therapeutic agent for the treatment of various diseases. Another direction is to develop new methods for the synthesis of PFDMB with improved properties, such as increased solubility and stability. Additionally, further research is needed to understand the mechanism of action of PFDMB and its interactions with biological molecules.
Méthodes De Synthèse
The synthesis of PFDMB involves the reaction of aniline with pentafluoroacetone in the presence of a strong acid catalyst. The reaction yields PFDMB as a colorless liquid with a high purity level. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PFDMB has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe to detect various biological molecules, including proteins, nucleic acids, and lipids. PFDMB has also been used to study the structural and functional properties of biological membranes. Additionally, PFDMB has been used as a solvent for various chemical reactions and as a stabilizer for metal nanoparticles.
Propriétés
Numéro CAS |
1801-14-5 |
|---|---|
Nom du produit |
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl- |
Formule moléculaire |
C8H6F5N |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6F5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clé InChI |
KGTLSNJIWZULPZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
SMILES canonique |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Autres numéros CAS |
1801-14-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



